molecular formula C23H19NO2 B3885374 N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide

N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B3885374
M. Wt: 341.4 g/mol
InChI Key: MJCTYCOEXTXFBP-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide” is a chemical compound that has been studied for its potential therapeutic activity . It has been identified as a promising inhibitor of EGFR and VEGFR-2, which are associated with the progression of triple-negative breast cancer (TNBC) .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been explored using structural bioinformatics methods . These methods include density functional theory, molecular docking, and molecular dynamic simulation .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various software tools . The compounds showed strong electronic characteristics .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied using molecular docking analysis . The molecules’ levels of affinity for the target proteins varied .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using various models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Mechanism of Action

The mechanism of action of “N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide” involves its interaction with the domain of the EGFR and VEGFR-2 receptors . This interaction was better understood through molecular dynamic simulation of the complex .

Future Directions

The future directions for the study of “N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-phenylacetamide” could involve further exploration of its potential as a therapeutic agent, particularly in the treatment of TNBC . More in-depth studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c25-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-23(26)17-19-7-3-1-4-8-19/h1-16H,17H2,(H,24,26)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCTYCOEXTXFBP-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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